molecular formula C6H8O4S B097166 Thiolane-2,5-dicarboxylic acid CAS No. 17773-22-7

Thiolane-2,5-dicarboxylic acid

Cat. No. B097166
CAS RN: 17773-22-7
M. Wt: 176.19 g/mol
InChI Key: VZKPHLAASBCFGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiolesters from carboxylic acids is discussed in the provided papers, where thioimides are used as precursors in a phosphine-mediated process . This method shows high efficiency and tolerance for various functional groups, leading to the production of thiolesters in good to excellent yields. Although thiolane-2,5-dicarboxylic acid itself is not synthesized in these studies, the general principles outlined could potentially be applied to its synthesis, given that thiolane derivatives are within the scope of the reactions described.

Molecular Structure Analysis

The molecular structure of thiolane derivatives is explored in the context of the reaction between dithiocarbamic acid salts and thiolane 1,1-dioxides . The resulting compounds, N-alkyl(aryl)thiolano-[3,4-d]thiazolidine-2-thione 5,5-dioxides, were structurally characterized using x-ray diffraction studies. These findings provide insights into the structural aspects of thiolane derivatives, which could be extrapolated to understand the molecular structure of thiolane-2,5-dicarboxylic acid.

Chemical Reactions Analysis

The chemical reactivity of thiolane derivatives is highlighted through the photocatalyzed decarboxylative thiolation of carboxylic acids . This process uses a fluorinated disulfide reagent and an acridine-type photocatalyst to facilitate the formation of C-S bonds. The method is applicable to a wide range of carboxylic acids, including those with heteroatom substitutions, which suggests that thiolane-2,5-dicarboxylic acid could potentially undergo similar thiolation reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of thiolane-2,5-dicarboxylic acid are not directly discussed in the provided papers, the studies do offer information on the properties of related thiolane compounds. For instance, the high purity of thiolesters obtained after synthesis and the use of sulfides as redox-active radical precursors provide a glimpse into the potential properties of thiolane derivatives. These properties may include redox activity, which could be relevant for the application of thiolane-2,5-dicarboxylic acid in various chemical processes.

Scientific Research Applications

Chemical Synthesis and Modification

Thiolane derivatives exhibit significant potential in the field of chemical synthesis and modification. Lucassen and Zwanenburg (2004) discussed the stereospecific formation of poly-functionalized thiolanes through a reaction involving functionalized 3,6-dihydro-2H-thiopyrans and N-iodosuccinimide, indicating thiolanes' role in organic synthesis and compound diversification Lucassen & Zwanenburg, 2004.

Environmental Applications

The study by Yee et al. (2013) highlighted the environmental utility of thiolane derivatives. Specifically, thiol-laced Zr-DMBD crystals were found effective in reducing Hg(II) concentration in water, showcasing thiolane compounds' potential in environmental remediation and pollution control Yee et al., 2013.

Material Science and Engineering

Thiolane derivatives have shown promising applications in material science. Turcan-Trofin et al. (2019) described how siloxanes functionalized with thiolane derivatives exhibit unique amphiphilic properties and self-assembling capabilities, indicating potential applications in the development of novel materials with tailored properties Turcan-Trofin et al., 2019.

Polymer Chemistry

The role of thiolane-2,5-dicarboxylic acid in polymer chemistry is evident from the work of Jin et al. (2022). Their study on the polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids, including thiolane derivatives, revealed insights into the impact of molecular structure on polyester properties, suggesting the potential of thiolane-2,5-dicarboxylic acid in synthesizing and modifying polyesters Jin et al., 2022.

Biomedical and Biochemical Applications

In biomedical fields, thiolane-2,5-dicarboxylic acid derivatives have demonstrated potential. Fuoco et al. (2016) elaborated on the design and synthesis of aliphatic polyesters bearing pendant thiol-protected groups, indicating the importance of thiolane derivatives in biomedical applications, particularly in tissue engineering Fuoco et al., 2016.

Safety And Hazards

Thiolane-2,5-dicarboxylic acid is considered hazardous. It may cause skin irritation, serious eye damage, and specific target organ toxicity after a single exposure . Precautionary measures include avoiding dust formation, ingestion, inhalation, and contact with skin and eyes .

Future Directions

Thiolane-2,5-dicarboxylic acid, like other dicarboxylic acids, has potential applications in the production of bio-based polymers . It’s attracting increasing attention due to its potential as a sustainable substitute for petroleum-derived terephthalic acid .

properties

IUPAC Name

thiolane-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKPHLAASBCFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311536
Record name Thiophane-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiolane-2,5-dicarboxylic acid

CAS RN

17773-22-7
Record name NSC243797
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiophane-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DC Bressler, JA Norman, PM Fedorak - Biodegradation, 1997 - Springer
Sulfur heterocycles are common constituents ofpetroleum and liquids derived from coal, and they arefound in some secondary metabolites of microorganismsand plants. They exist …
Number of citations: 69 link.springer.com
T Durst, L Breau, RN Ben - Phosphorus, Sulfur, and Silicon and the …, 1993 - Taylor & Francis
The transfer of benzylidene groups from S-benzylsulfonium salts obtained from several optically active thiolanes and thianes to aldehydes and ketones yields optically active epoxides …
Number of citations: 22 www.tandfonline.com

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